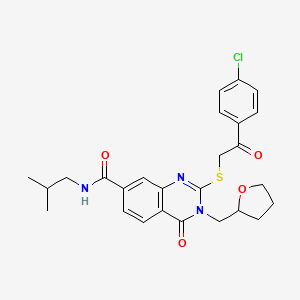![molecular formula C16H15F3N2O2S2 B2595912 2-Propylsulfanyl-3-[4-(trifluoromethoxy)phenyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one CAS No. 877654-30-3](/img/structure/B2595912.png)
2-Propylsulfanyl-3-[4-(trifluoromethoxy)phenyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, a mixture of 4-(trifluoromethoxy)aniline, 1,4-di(2′-thienyl)-1,4-butadione, toluene, and p-toluenesulfonic acid was stirred for 36 hours under reflux. Subsequently, toluene was removed, and the unrefined product was refined using column chromatography .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a 2-propylsulfanyl group, a 4-(trifluoromethoxy)phenyl group, and a 6,7-dihydrothieno[3,2-d]pyrimidin-4-one core.Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the available resources, compounds with similar structures have been synthesized electrochemically . The introduction of an electron-withdrawing trifluoromethoxy unit in the side chain of related compounds decreases the HOMO and LUMO energy levels .Scientific Research Applications
Enzymatic Inhibition and Antihypertensive Activity
The research into thieno[3,2-d]pyrimidin-4-one derivatives reveals their significant role in inhibiting specific enzymes and demonstrating antihypertensive effects. A study highlighted a series of compounds in this category showing specific inhibition of cyclic GMP phosphodiesterase, with some displaying notable in vivo oral antihypertensive activities. This suggests a potential therapeutic application in managing hypertension through enzyme inhibition (Dumaitre & Dodic, 1996).
Antimicrobial Applications
A novel series of pyrazolo[1,5-a]pyrimidine ring systems, incorporating phenylsulfonyl moiety, demonstrated antimicrobial activities surpassing those of reference drugs. This indicates the potential use of thieno[3,2-d]pyrimidin-4-one derivatives as antimicrobial agents, possibly offering new pathways for treating bacterial and fungal infections (Alsaedi, Farghaly, & Shaaban, 2019).
Aldose Reductase Inhibition with Antioxidant Activity
Derivatives of pyrido[1,2-a]pyrimidin-4-one, related to thieno[3,2-d]pyrimidin-4-ones, have been tested as inhibitors of aldose reductase (ALR2), showing activity in the micromolar/submicromolar range. These compounds also displayed significant antioxidant properties, suggesting a dual therapeutic potential in managing diabetic complications and oxidative stress-related conditions (La Motta et al., 2007).
COX-2 Inhibition for Anti-inflammatory Applications
A series of [4-[4-(methylsulfonyl)phenyl]-6-(trifluoromethyl)-2-pyrimidinyl] amines and ethers were discovered to be potent and selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme linked to inflammation and pain. This suggests their potential as anti-inflammatory agents, with certain compounds showing good pharmacokinetic profiles and effectiveness in rat models (Swarbrick et al., 2009).
Dual Inhibition of Thymidylate Synthase and Dihydrofolate Reductase
Compounds based on the thieno[2,3-d]pyrimidine scaffold have been shown to inhibit both thymidylate synthase (TS) and dihydrofolate reductase (DHFR), critical enzymes in nucleotide synthesis. One study identified a compound as the most potent dual inhibitor known, indicating a promising avenue for cancer therapy (Gangjee, Qiu, Li, & Kisliuk, 2008).
Future Directions
Properties
IUPAC Name |
2-propylsulfanyl-3-[4-(trifluoromethoxy)phenyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N2O2S2/c1-2-8-25-15-20-12-7-9-24-13(12)14(22)21(15)10-3-5-11(6-4-10)23-16(17,18)19/h3-6H,2,7-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSIUIFYLZZNTAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC2=C(C(=O)N1C3=CC=C(C=C3)OC(F)(F)F)SCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(benzo[d]thiazol-2-yl)-2-(phenylthio)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2595829.png)


![N-[(4-Thiophen-3-ylthiophen-2-yl)methyl]thiophene-2-carboxamide](/img/structure/B2595834.png)
![3-methyl-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2595838.png)

![1-(6-chlorobenzo[d]thiazol-2-yl)-4-cinnamoyl-3-hydroxy-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one](/img/structure/B2595841.png)
![Ethyl 2-(methylsulfanyl)-4-(3-{[(2,4,5-trichlorophenyl)sulfonyl]amino}phenoxy)-5-pyrimidinecarboxylate](/img/structure/B2595842.png)
![4-[4-(Ethylsulfonyl)piperazin-1-yl]-2-methyl-6-morpholin-4-ylquinazoline](/img/structure/B2595845.png)
![N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]thiophene-2-carboxamide](/img/structure/B2595847.png)

![3-(Dimethylamino)-1-[4-(4-methoxybenzoyl)-3-isoxazolyl]-2-propen-1-one](/img/structure/B2595850.png)
![2,5-difluoro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2595851.png)
![6-[(2-chloro-4-fluorophenyl)methyl]-2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B2595852.png)
